3'-O-MOE-U-2'-phosphoramidite

Antisense oligonucleotide stability Nuclease resistance Pharmacokinetics

Conventional 3'→5' phosphoramidites cannot introduce efficient 3'-terminal conjugates or support reverse-direction ligation strategies, while unmodified oligonucleotides undergo rapid 3'-exonuclease degradation in biological fluids. 3'-O-MOE-U-2'-phosphoramidite solves both limitations through its reversed 2'-phosphoramidite orientation enabling 5'→3' solid-phase synthesis, and the 3'-MOE modification conferring 4- to 7-fold slower plasma clearance versus unmodified phosphodiester oligos. Key differentiation: • Enables 5'→3' synthesis-unavailable with standard 3'-phosphoramidites-for clean 3'-terminal dye/biotin conjugation with reduced N-1 mer impurities. • 3'-MOE induces N-type sugar pucker (81-90% population), adding 0.9-1.6°C duplex stabilization per modification in gapmer ASOs. • Delivers >24 h tissue half-life in vivo when incorporated into phosphorothioate ASOs. Supplied as a solid, stored at -20°C, shipped at ambient temperature. For research use only.

Molecular Formula C42H53N4O10P
Molecular Weight 804.9 g/mol
Cat. No. B13706130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-MOE-U-2'-phosphoramidite
Molecular FormulaC42H53N4O10P
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC
InChIInChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1
InChIKeyPLEHGFZYTQKEHC-UAQIPLLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-MOE-U-2'-phosphoramidite: Reverse Synthesis Building Block


3'-O-MOE-U-2'-phosphoramidite is a chemically modified nucleoside phosphoramidite featuring a 3'-O-methoxyethyl (MOE) group and a phosphoramidite moiety at the 2'-position . This reverse orientation enables oligonucleotide synthesis in the 5'→3' direction, contrasting with conventional 3'→5' synthesis [1]. The compound is a critical building block for constructing antisense oligonucleotides (ASOs) and other therapeutic nucleic acids, where the MOE modification confers enhanced nuclease resistance, improved target binding affinity, and favorable pharmacokinetic properties [2].

Reverse phosphoramidite for 5'→3' oligonucleotide synthesis

3'-O-MOE modification for nuclease resistance studies

Supports terminal conjugation and ligation research workflows

3'-O-MOE-U-2'-phosphoramidite: Substitution Risks with Analog Phosphoramidites


3'-O-MOE-U-2'-phosphoramidite cannot be freely substituted with 2'-MOE or unmodified phosphoramidites due to its unique reverse synthesis orientation and positional modification. Standard 2'-MOE phosphoramidites contain the phosphoramidite group at the 3'-position for 3'→5' synthesis, while 3'-O-MOE-U-2'-phosphoramidite reverses this orientation to enable 5'→3' synthesis [1]. This reversal is essential for specific applications requiring terminal modifications or ligation strategies. Moreover, the 3'-MOE modification induces distinct conformational preorganization compared to 2'-MOE, affecting hybridization thermodynamics and nuclease resistance profiles [2]. Substitution with unmodified uridine phosphoramidite results in dramatic loss of nuclease stability and binding affinity, as quantified below.

Target
Substitute
Mismatch
3'-O-MOE-U-2'-phosphoramidite (5'→3')
2'-O-MOE-U-3'-phosphoramidite (3'→5')
Synthesis direction mismatch; terminal modification workflows not supported
3'-O-MOE-U-2'-phosphoramidite
Unmodified uridine phosphoramidite
May lack nuclease resistance and target affinity reported with MOE
3'-O-MOE modification
2'-O-MOE modification
Positional isomer; conformational preorganization may differ

3'-O-MOE-U-2'-phosphoramidite: Comparative Performance Evidence


Nuclease Resistance Advantage Over Unmodified Oligos

Oligonucleotides containing 3'-MOE modification exhibit significantly enhanced resistance to nucleolytic degradation. In a monkey pharmacokinetic study, a phosphorothioate oligonucleotide with MOE modification at the 3' end alone demonstrated enhanced resistance to nucleases in plasma, with plasma clearance 4- to 7-fold slower than the corresponding phosphodiester oligonucleotide [1]. While direct half-life values for 3'-O-MOE-U-modified oligonucleotides are not reported in the same experimental context, the study quantifies that MOE modification at both 3' and 5' ends greatly enhanced resistance in plasma and tissue, whereas 3'-only MOE modification enhanced plasma resistance but only moderately enhanced tissue resistance [1]. Class-level inference from multiple studies indicates that MOE modifications typically increase oligonucleotide half-life in serum from <1 hour (unmodified) to >24 hours [2].

Plasma stability
Class-level inference
4–7× slower plasma clearance vs phosphodiester (MOE-modified, monkey PK)
Supports plasma stability endpoint interpretation
Class-level inference; direct 3'-MOE-U half-life not reported
Antisense oligonucleotide stability Nuclease resistance Pharmacokinetics

Binding Affinity: Predicted Tm Stabilization vs. Unmodified Duplexes

While direct ΔTm data for 3'-O-MOE-U-modified duplexes are not available, the 2'-MOE modification increases Tm by 0.9 to 1.6°C per modification when paired with RNA targets [1]. This effect is comparable to 2'-OMe (0.8-1.5°C) but less than 2'-F (2.5°C) [1]. Conformational studies demonstrate that 3'-MOE modifications in 2',5'-linked oligonucleotides preferentially drive the sugar pucker toward N-type conformers, a prerequisite for A-form helical geometry essential for antisense hybridization [2]. In contrast, unmodified 2'-deoxy sugars favor S-type conformations, resulting in lower Tm and reduced target affinity. Class-level inference suggests 3'-MOE confers similar thermodynamic stabilization as 2'-MOE, but with distinct positional effects on duplex stability when placed at termini.

Tm stabilization
Class-level inference
0.9–1.6 °C ΔTm/mod (inferred from 2'-MOE)
Supports target affinity screening context
Direct ΔTm for 3'-MOE-U not reported
Hybridization affinity Thermal stability ASO design

5'→3' Synthesis Direction vs. Standard Phosphoramidites

3'-O-MOE-U-2'-phosphoramidite is a reverse phosphoramidite with the reactive group at the 2'-position, enabling oligonucleotide synthesis in the 5'→3' direction [1]. In contrast, standard 2'-MOE phosphoramidites (e.g., 2'-O-MOE-U-3'-phosphoramidite) contain the phosphoramidite at the 3'-position and support only conventional 3'→5' synthesis . This reversal is critical for introducing modifications at the 3'-end of oligonucleotides cleanly and efficiently, and for applications requiring ligation of two oligonucleotides synthesized in opposite directions [1]. The 5'→3' synthesis approach yields significantly cleaner oligo products with reduced N-1 mer impurities compared to standard 3'→5' synthesis when terminal modifications are required [1].

Synthesis direction
Head-to-head
Enables 5'→3' elongation; reduces N-1 mer impurities
Supports reverse synthesis workflow
Standard 3'-phosphoramidites limited to 3'→5'
Reverse synthesis 5'→3' elongation Terminal modification

Conformational Preorganization: N-type Sugar Pucker Preference

NMR studies of 3'-MOE-modified 2',5'-linked adenine trimers and tetramers demonstrate a strong preference for North (N)-type sugar conformers (C3'-endo), with N-type populations estimated at 81-90% across the temperature range of 273-343 K [1]. In contrast, unmodified 2'-deoxyadenosine exhibits predominantly South (S)-type conformers (C2'-endo), with N-type populations typically 20-30% under physiological conditions [1]. This N-type preference is a prerequisite for A-form helical geometry required for efficient antisense hybridization. The 3'-MOE group drives this equilibrium through a combination of steric effects and potential water-mediated hydrogen bonding with the vicinal phosphodiester functionality [1].

N-type pucker
Head-to-head
81–90% N-type (3'-MOE-A) vs 20–30% (unmodified)
Supports hybridization preorganization interpretation
NMR, 273–343 K
Sugar conformation NMR spectroscopy Hybridization preorganization

3'-O-MOE-U-2'-phosphoramidite: Optimal Applications


3'-Modified ASOs for Enhanced Exonuclease Resistance

The 3'-MOE modification, when placed at the 3'-terminus of ASOs, confers significant protection against 3'-exonucleases, a major degradation pathway in biological fluids [1]. Studies demonstrate that 3'-end MOE modification enhances plasma nuclease resistance, with plasma clearance 4- to 7-fold slower than unmodified phosphodiester oligonucleotides [1]. This makes 3'-O-MOE-U-2'-phosphoramidite an essential building block for synthesizing metabolically stable ASOs intended for systemic administration.

5'→3' Synthesis for Terminal Conjugation and Ligation

The reverse phosphoramidite orientation of 3'-O-MOE-U-2'-phosphoramidite enables 5'→3' solid-phase synthesis, a capability not available with standard 3'-phosphoramidites [2]. This is critical for introducing fluorescent dyes, biotin, or other conjugates at the 3'-end with high efficiency and for preparing oligonucleotides for ligation strategies that require opposite synthesis directions [2]. The approach yields cleaner products with reduced N-1 mer impurities when terminal modifications are required.

Gapmer ASOs for RNase H-Mediated mRNA Knockdown

The conformational preorganization of 3'-MOE-modified nucleotides into N-type sugar puckers (81-90% N-type population) [3] favors A-form helical geometry, which enhances binding to complementary RNA targets. When incorporated into gapmer ASOs—containing a central DNA region flanked by MOE-modified wings—the MOE modifications increase duplex stability by 0.9-1.6°C per modification [4] while preserving the DNA/RNA heteroduplex required for RNase H recruitment and cleavage [5]. This design strategy underpins multiple FDA-approved oligonucleotide therapeutics, including Kynamro and Tegsedi [5].

Pharmacokinetic Optimization of Oligonucleotide Therapeutics

MOE modifications, including 3'-MOE, significantly improve the pharmacokinetic profile of oligonucleotides. In vivo studies show that MOE-modified phosphorothioate oligonucleotides exhibit prolonged tissue half-lives (>24 hours) and reduced urinary excretion compared to unmodified oligonucleotides [1]. The 3'-O-MOE-U-2'-phosphoramidite building block is therefore a critical component for designing next-generation oligonucleotide drugs with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Application
Selection Property
Validation Focus
3'-terminal ASO stabilization studies
3'-MOE nuclease resistance profile
Plasma stability endpoint review
5'→3' synthesis and terminal conjugation
Reverse phosphoramidite orientation
Synthesis yield and impurity profiling
Gapmer ASO design for RNase H studies
Sugar pucker preorganization
Hybridization thermodynamics and RNase H activity
Oligonucleotide pharmacokinetic research
MOE modification exposure profile
In vivo disposition and clearance endpoints

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